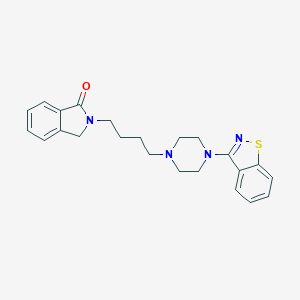

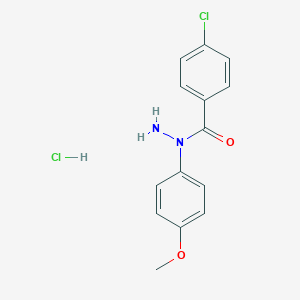

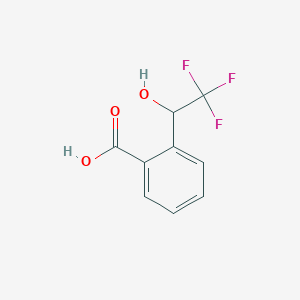

![molecular formula C7H8N4 B129321 2-甲基咪唑并[1,2-b]哒嗪-6-胺 CAS No. 154704-35-5](/img/structure/B129321.png)

2-甲基咪唑并[1,2-b]哒嗪-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Methylimidazo[1,2-b]pyridazin-6-amine is a derivative of the imidazo[1,2-b]pyridazine class, which is a type of heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives has been explored through various methods. For instance, a divergent synthesis of substituted 2-aminoimidazoles has been developed from 2-aminopyrimidines, which could potentially be adapted for the synthesis of 2-Methylimidazo[1,2-b]pyridazin-6-amine . Another study reports the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which shares a similar imidazo[1,2-a]pyridine core, indicating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by the presence of a fused imidazole and pyridazine ring. The substitution patterns on this core structure, such as the 2-methyl group and the 6-amino functionality, influence the chemical properties and biological activity of these molecules. The exact structure of 2-Methylimidazo[1,2-b]pyridazin-6-amine would include a methyl group at the second position and an amino group at the sixth position of the imidazo[1,2-b]pyridazine core.

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine derivatives are shown to undergo various chemical reactions. For example, they can be alkylated, as seen in the preparation of 3-alkoxy-6-halogeno-2-phenyl imidazo[1,2-b]pyridazines . They also participate in the Mannich reaction and can undergo condensation reactions, which could be relevant for further functionalization of 2-Methylimidazo[1,2-b]pyridazin-6-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives, such as their nuclear magnetic resonance (NMR) spectra and acidity constants, have been recorded, providing insight into their chemical behavior . These properties are crucial for understanding the reactivity and stability of the compounds, which is essential for their potential application in drug development.

科学研究应用

癌症研究中的杂环胺

流行病学和实验证据表明,饮食因素影响乳腺癌的发病率。在熟肉中形成的食物衍生杂环胺 (HA),包括 2-甲基咪唑并[1,2-b]哒嗪-6-胺,已与癌症研究有关。在用普通方法烹制的牛肉、鸡肉、猪肉和鱼中发现的这些化合物可能作为人类乳腺癌的病因剂。实验研究表明,在类似条件下形成的 PhIP 等 HA 会诱发大鼠乳腺癌。此外,食用熟肉的人类会摄入 HA,表明这可能与人类乳腺癌有关。这突出了了解 HA 的饮食来源及其在癌症研究中代谢活化的重要性 (Snyderwine,1994)。

分析检测技术

PhIP(一种类似于 2-甲基咪唑并[1,2-b]哒嗪-6-胺的化合物)及其在生物基质、食品和饮料中的代谢物的定量分析对于研究其生物效应和暴露水平至关重要。已经开发了液相色谱和气相色谱等技术,并结合了各种检测方法,用于灵敏和选择性的分析。这篇对分析方法的全面综述为研究人员提供了宝贵的见解,他们旨在研究 PhIP 和各种基质中类似化合物的暴露和影响 (Teunissen 等人,2010)。

药物化学和治疗应用

咪唑并[1,2-b]哒嗪(一种密切相关的骨架)已被探索其在医学中的治疗潜力,特别是作为像 ponatinib 这样的激酶抑制剂。这篇综述涵盖了咪唑并[1,2-b]哒嗪衍生物的构效关系 (SAR) 和药代动力学,为开发具有增强特性的化合物提供了见解。这些信息可以指导对新化合物的探索,包括那些基于 2-甲基咪唑并[1,2-b]哒嗪-6-胺的化合物,它们具有潜在的药用应用 (Garrido 等人,2021)。

与脂质和碳水化合物的相互作用

研究表明,脂质和碳水化合物有助于 PhIP(一种类似的 HA)的形成和分解。这篇综述表明,了解这些常量营养素与 HA 之间的相互作用对于评估食品加工对 HA 形成的影响至关重要。深入了解脂质和碳水化合物对 HA 化学的同时贡献可以为通过饮食调整来减轻接触提供策略 (Zamora 和 Hidalgo,2015)。

食品安全和 HAAs

食品加工和饮食摄入中杂环芳香胺 (HAAs) 的形成、分析和缓解对于食品安全至关重要。这篇综述涵盖了与 HAAs 相关的食品安全研究的广泛领域,包括影响 HAAs 产生的因素、减少 HAAs 的策略以及饮食摄入后的代谢途径。了解这些方面对于制定全面的食品安全政策以最大程度地降低 HAAs 的健康风险至关重要,包括与 2-甲基咪唑并[1,2-b]哒嗪-6-胺等化合物相关的健康风险 (Chen 等人,2020)。

安全和危害

The compound has been classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

2-methylimidazo[1,2-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYLUBAECATVQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=N1)C=CC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434801 |

Source

|

| Record name | 2-Methylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,2-b]pyridazin-6-amine | |

CAS RN |

154704-35-5 |

Source

|

| Record name | 2-Methylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

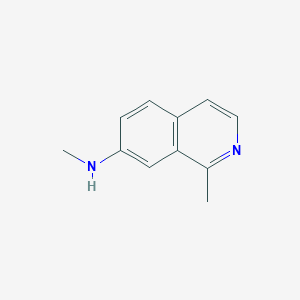

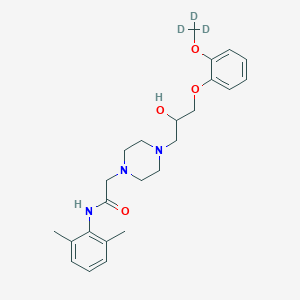

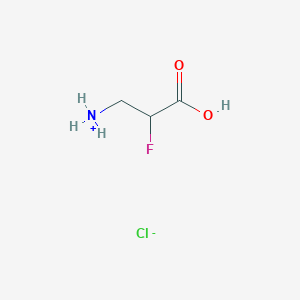

![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)

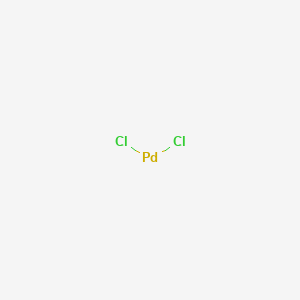

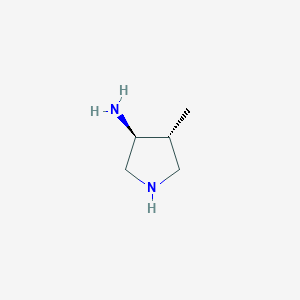

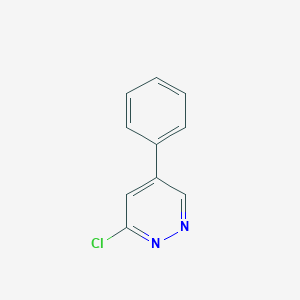

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)

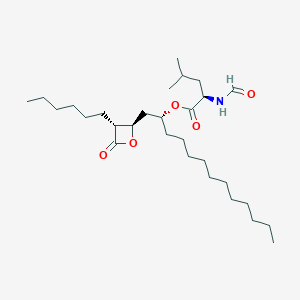

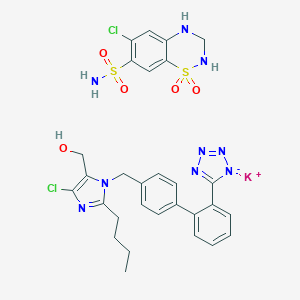

![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)